molecular formula C8H14O4 B3422659 1,4-Diacetoxybutane CAS No. 26248-69-1

1,4-Diacetoxybutane

Cat. No.: B3422659
CAS No.: 26248-69-1
M. Wt: 174.19 g/mol
InChI Key: XUKSWKGOQKREON-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Diacetoxybutane can be synthesized through the esterification of butane-1,4-diol with acetic acid. The reaction typically involves the use of a catalyst to enhance the yield and selectivity of the product . The general reaction is as follows:

HO(CH2)4OH+2CH3COOHCH3COO(CH2)4OCOCH3+2H2O\text{HO(CH}_2\text{)}_4\text{OH} + 2 \text{CH}_3\text{COOH} \rightarrow \text{CH}_3\text{COO(CH}_2\text{)}_4\text{OCOCH}_3 + 2 \text{H}_2\text{O} HO(CH2​)4​OH+2CH3​COOH→CH3​COO(CH2​)4​OCOCH3​+2H2​O

Industrial Production Methods

In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous reactors and optimized catalysts can significantly improve the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

1,4-Diacetoxybutane undergoes various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed to yield butane-1,4-diol and acetic acid.

    Transesterification: It can participate in transesterification reactions to form different esters.

    Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can be involved in such reactions under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Typically involves the use of water or aqueous solutions of acids or bases.

    Transesterification: Requires alcohols and a catalyst, often an acid or base.

    Oxidation and Reduction: Specific reagents and conditions depend on the desired transformation.

Major Products Formed

    Hydrolysis: Butane-1,4-diol and acetic acid.

    Transesterification: Various esters depending on the alcohol used.

    Oxidation and Reduction: Products vary based on the specific reaction conditions.

Scientific Research Applications

1,4-Diacetoxybutane has several applications in scientific research and industry:

Mechanism of Action

The mechanism of action of 1,4-diacetoxybutane primarily involves its role as an ester. In biological systems, it can be hydrolyzed to release butane-1,4-diol and acetic acid, which can then participate in various metabolic pathways . The compound’s ability to undergo hydrolysis and transesterification makes it a versatile intermediate in chemical synthesis.

Comparison with Similar Compounds

Similar Compounds

    Butane-1,4-diol: The parent compound of 1,4-diacetoxybutane.

    Butane-1,4-diyl diacetate: Another name for this compound.

    Tetramethylene diacetate: Another name for this compound.

Uniqueness

This compound is unique due to its dual acetate ester groups, which provide it with distinct reactivity and solubility properties. This makes it particularly useful in esterification and transesterification reactions, as well as in the synthesis of various industrial and biologically active compounds .

Properties

IUPAC Name

4-acetyloxybutyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4/c1-7(9)11-5-3-4-6-12-8(2)10/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUKSWKGOQKREON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26248-69-1
Record name Poly(oxy-1,4-butanediyl), α-acetyl-ω-(acetyloxy)-
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DSSTOX Substance ID

DTXSID70879240
Record name 1,4-Butylene glycol diacetate
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Molecular Weight

174.19 g/mol
Source PubChem
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CAS No.

628-67-1
Record name Butylene glycol diacetate
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Record name 1,4-Diacetoxybutane
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Record name 1,4-Diacetoxybutane
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Record name 1,4-Butanediol, 1,4-diacetate
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Record name 1,4-Butylene glycol diacetate
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Record name 1,4-Butanediol diacetate
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Record name 1,4-DIACETOXYBUTANE
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Synthesis routes and methods I

Procedure details

Both 1,4-butanediol and tetrahydrofuran are useful as a solvent and raw materials for organic synthesis such as polymeric material. They have been produced through various ways. For example, tetrahydrofuran is produced by (a) catalytic hydrogenation of furan which has been obtained by elimination of carbonyl group from furfural, (b) dehydration cyclization of butanediol obtained by hydrogenation of butynediol which is a reaction product of acetylene and formaldehyde and (c) reaction of 1,4-diacetoxybutanediol and water in the presence of an acid catalyst; and 1,4-butanediol is produced by (d) hydrogenation of butynediol and (e) hydrolysis of 1,4-diacetoxybutane.
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Synthesis routes and methods II

Procedure details

The process for preparing tetrahydrofuran according to claim 1, wherein 1,4-butanediol is prepared by hydrogenating 1,4-diacetoxybutene, which is produced by the acetoxylation of butadiene, into 1,4-diacetoxybutane and hydrolyzing said 1,4-diacetoxybutane as the hydrogenated products in the presence of a solid acid catalyst and distilling hydrolyzates thus obtained.
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Synthesis routes and methods III

Procedure details

A 100-mL flask is charged with 1000 mol. wt. PTMEG (5.0 g), acetic anhydride (32 g), and zinc chloride (1.0 g). The mixture is refluxed for 4 h at 140° C. Tetramethylene glycol diacetate is obtained in 31% yield.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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